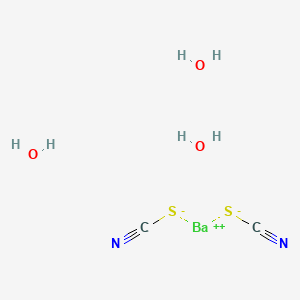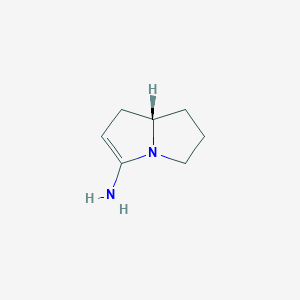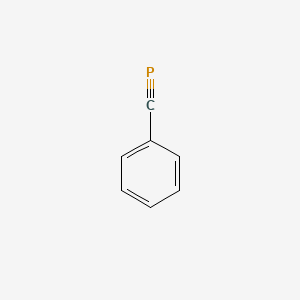
barium(2+);dithiocyanate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);dithiocyanate;trihydrate, also known as barium thiocyanate trihydrate, is a chemical compound with the formula Ba(SCN)₂·3H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium thiocyanate trihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid. The reaction typically occurs at room temperature and results in the formation of barium thiocyanate, which can then be crystallized to obtain the trihydrate form .
Industrial Production Methods
In industrial settings, barium thiocyanate trihydrate is often produced by reacting barium chloride with ammonium thiocyanate in an aqueous solution. The resulting solution is then evaporated to yield the crystalline trihydrate form. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Barium thiocyanate trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form barium sulfate and carbon disulfide.
Reduction: It can be reduced to form barium sulfide and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with barium thiocyanate trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include barium sulfate, carbon disulfide, barium sulfide, and hydrogen cyanide. These products are often used in various industrial applications, such as the production of dyes and pigments .
Wissenschaftliche Forschungsanwendungen
Barium thiocyanate trihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in diagnostic tests and as a contrast agent in medical imaging.
Industry: It is used in the production of dyes, pigments, and photographic solutions.
Wirkmechanismus
The mechanism of action of barium thiocyanate trihydrate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by altering the permeability of cell membranes and interfering with protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to barium thiocyanate trihydrate include:
Barium perchlorate trihydrate: Ba(ClO₄)₂·3H₂O
Ammonium barium hexacyanoferrate(II) trihydrate: Ba(NH₄)₂[Fe(CN)₆]·3H₂O
Barium dithiocarbamate: Ba(S₂CNR₂)₂
Uniqueness
Barium thiocyanate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and stability are critical factors .
Eigenschaften
Molekularformel |
C2H6BaN2O3S2 |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
barium(2+);dithiocyanate;trihydrate |
InChI |
InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 |
InChI-Schlüssel |
USVMWHWKIBOLMH-UHFFFAOYSA-L |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)





![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)

![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)
